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Compound of Interest

Compound Name: (E)-1,3-Butadienol

Cat. No.: B15401566 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
(E)-1,3-Butadienol, a conjugated dienol, presents a molecule of interest in organic synthesis

and theoretical chemistry. Its structure, featuring a hydroxyl group conjugated with a butadiene

system, suggests unique reactivity and potential for various chemical transformations. This

technical guide provides a summary of the known physicochemical properties of (E)-1,3-
butadienol. It is important to note that experimentally determined data for this compound is

scarce in publicly available literature. Therefore, this guide combines computed data with

estimations based on analogous compounds to provide a comprehensive overview.

Core Physicochemical Properties
A summary of the available and estimated physicochemical properties of (E)-1,3-butadienol is
presented below. Researchers should be aware that much of the quantitative data is

computationally derived and awaits experimental verification.
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Property
Value
(Computed/Estimated)

Source/Basis for
Estimation

Molecular Formula C₄H₆O PubChem[1]

Molecular Weight 70.09 g/mol PubChem[1]

CAS Number 70411-98-2 NIST WebBook[2]

Boiling Point Estimated: ~95-115 °C

Estimation based on the

boiling point of analogous C4

alcohols and the effect of

unsaturation. For comparison,

the boiling point of 1,3-

butadiene is -4.5 °C.[3]

Melting Point
Not available. Expected to be

low.

Density Estimated: ~0.85-0.95 g/cm³

Estimation based on the

density of other unsaturated

C4 alcohols.

pKa (Acidity of -OH) Estimated: ~16-18

Similar to other vinyl alcohols,

the acidity is expected to be

comparable to or slightly more

acidic than saturated alcohols

due to resonance stabilization

of the conjugate base.

Solubility in Water Estimated: Moderately soluble

The presence of a hydroxyl

group suggests some solubility

in water, but the C4

hydrocarbon chain will limit it.

Analogous C4 alcohols show a

range of solubilities in water.[4]

Solubility in Organic Solvents Expected to be soluble in

common organic solvents.

The nonpolar butadiene

backbone suggests good

solubility in solvents like ether,
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ethanol, and chlorinated

hydrocarbons.

LogP (Octanol-Water Partition

Coefficient)
1.1 (Computed) PubChem[1]

Stability and Reactivity
(E)-1,3-Butadienol is a conjugated dienol. The conjugated system of double bonds is known to

confer additional stability compared to isolated double bonds. This is due to the delocalization

of π-electrons over the four-carbon chain. However, as a vinyl alcohol, it is expected to be

susceptible to tautomerization to its corresponding carbonyl compound, crotonaldehyde (but-2-

enal), under certain conditions. The equilibrium for this tautomerization generally favors the

keto form.

The presence of both a hydroxyl group and a conjugated diene system makes (E)-1,3-
butadienol a versatile synthon. It can potentially undergo reactions typical of alcohols (e.g.,

esterification, etherification) and dienes (e.g., Diels-Alder reactions, electrophilic additions).

Experimental Protocols
Detailed experimental protocols for the synthesis and determination of the physicochemical

properties of (E)-1,3-butadienol are not readily available in the literature. However, a general

workflow for the characterization of a novel or poorly characterized volatile organic compound

is presented below.
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Generalized Experimental Workflow for Physicochemical Characterization

Synthesis & Purification

Structural Characterization Physicochemical Property Determination

Synthesis of (E)-1,3-Butadienol

Purification (e.g., Distillation, Chromatography)

NMR Spectroscopy (¹H, ¹³C)

Purity & Structural Confirmation

IR Spectroscopy

Purity & Structural Confirmation

Mass Spectrometry

Purity & Structural Confirmation

Boiling Point Determination

Property Measurement

Melting Point Determination

Property Measurement

Density Measurement

Property Measurement

Solubility Assays

Property Measurement

pKa Determination

Property Measurement

Click to download full resolution via product page

Caption: Generalized workflow for the synthesis, purification, and physicochemical

characterization of a volatile organic compound.

Signaling Pathways and Biological Activity
There is no specific information available in the scientific literature regarding signaling

pathways directly involving (E)-1,3-butadienol. As a small, unsaturated alcohol, if absorbed by

an organism, it would likely be metabolized by general detoxification pathways. The

metabolism of unsaturated alcohols can be complex and may involve oxidation by alcohol

dehydrogenases and aldehyde dehydrogenases. The conjugated system in (E)-1,3-butadienol
might influence its metabolic fate and potential toxicity. The diagram below illustrates a

conceptual metabolic pathway for a generic unsaturated alcohol.
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Conceptual Metabolic Pathway of a Generic Unsaturated Alcohol

(E)-1,3-Butadienol
(or generic unsaturated alcohol)

Unsaturated Aldehyde
(e.g., Crotonaldehyde)

Alcohol Dehydrogenase

Unsaturated Carboxylic Acid

Aldehyde Dehydrogenase

Conjugation (e.g., with Glutathione)

Beta-Oxidation Excretion

TCA Cycle

Click to download full resolution via product page

Caption: A conceptual diagram illustrating potential metabolic routes for a generic unsaturated

alcohol. This is not specific to (E)-1,3-butadienol.

Conclusion
(E)-1,3-Butadienol is a molecule with interesting structural features, but it remains poorly

characterized in terms of its experimental physicochemical properties. The data presented in

this guide, largely based on computational methods and analogies to related compounds,

provides a preliminary understanding for researchers. Further experimental investigation is

crucial to fully elucidate the properties and potential applications of this compound in various
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scientific and industrial fields. The provided workflows and conceptual diagrams offer a starting

point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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